molecular formula C15H17NO2 B7784379 ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate

ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate

Cat. No.: B7784379
M. Wt: 243.30 g/mol
InChI Key: LQEKDQAYDWEVSS-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate is an organic compound with the molecular formula C15H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate typically involves the reaction of ethyl 3-bromo-2-(1H-pyrrol-1-yl)propanoate with phenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 3-phenyl-2-(1H-pyrrol-1-yl)propanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-phenyl-2-pyrrol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16-10-6-7-11-16)12-13-8-4-3-5-9-13/h3-11,14H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEKDQAYDWEVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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